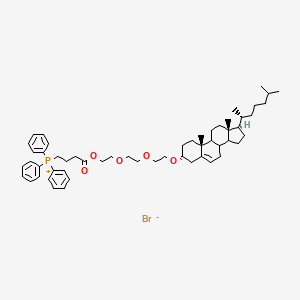

Chol-TPP

Description

Structure

2D Structure

Properties

Molecular Formula |

C55H78BrO5P |

|---|---|

Molecular Weight |

930.1 g/mol |

IUPAC Name |

[4-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4-oxobutyl]-triphenylphosphanium;bromide |

InChI |

InChI=1S/C55H78O5P.BrH/c1-42(2)17-15-18-43(3)50-28-29-51-49-27-26-44-41-45(30-32-54(44,4)52(49)31-33-55(50,51)5)59-38-36-57-34-35-58-37-39-60-53(56)25-16-40-61(46-19-9-6-10-20-46,47-21-11-7-12-22-47)48-23-13-8-14-24-48;/h6-14,19-24,26,42-43,45,49-52H,15-18,25,27-41H2,1-5H3;1H/q+1;/p-1/t43-,45-,49?,50-,51?,52?,54+,55-;/m1./s1 |

InChI Key |

DRPGYCZRLNHGTR-ZLWXTJSDSA-M |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@H](C4)OCCOCCOCCOC(=O)CCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC(=O)CCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Chol Tpp Conjugates

Synthetic Pathways for Cholesteryl-Triphenylphosphonium (Chol-TPP) and Analogues

The creation of this compound and its derivatives involves precise chemical strategies to link the cholesterol moiety to the triphenylphosphonium (TPP) cation, a well-known mitochondrial targeting group. These methods are designed to be efficient and allow for the introduction of various functionalities.

Direct Chemical Conjugation Methodologies for this compound Synthesis

The direct synthesis of this compound can be achieved through several chemical routes. One straightforward approach involves the reaction of a cholesterol derivative with a triphenylphosphine-containing reagent. For instance, the hydroxyl group of cholesterol can be first converted into a good leaving group, such as a tosylate or a halide. The resulting cholesteryl derivative can then undergo a nucleophilic substitution reaction with triphenylphosphine. This reaction, often carried out in a suitable organic solvent and at elevated temperatures, results in the formation of the desired cholesteryl-triphenylphosphonium salt wikipedia.org.

Another documented method is the reaction of sterol derivatives with triphenylphosphine dibromide nih.gov. This reagent can facilitate the direct conversion of the cholesterol hydroxyl group into a phosphonium salt. Furthermore, derivatives of TPP containing a reactive functional group, such as a carboxylic acid, can be conjugated to cholesterol. For example, (3-carboxypropyl) triphenyl phosphonium (CTPP) has been successfully conjugated with cholesterol through Fisher esterification, forming a cationic lipid (CTPP-cholesterol) mdpi.com. This method provides a versatile platform for creating this compound analogues with an ester linkage.

| Starting Material | Reagent | Reaction Type | Product |

| Cholesteryl tosylate | Triphenylphosphine | Nucleophilic substitution | This compound |

| Cholesterol | Triphenylphosphine dibromide | Direct phosphonylation | This compound |

| Cholesterol | (3-carboxypropyl) triphenyl phosphonium | Fisher esterification | CTPP-Cholesterol |

Novel Synthetic Approaches for this compound Derivatives with Modified Linkers

To enhance the therapeutic potential and control the release of active agents, novel synthetic approaches have been developed to create this compound derivatives with modified linkers. These linkers can be designed to be cleavable under specific physiological conditions, such as changes in pH or redox potential, or to have varying lengths and hydrophobicities to modulate the compound's properties nih.gov.

One strategy involves incorporating a cleavable ester bond in the linker region. This allows for the release of the cholesterol and TPP moieties from a cargo molecule within the target organelle, which can be advantageous if the bulky TPP group hinders the biological activity of the delivered agent nih.gov. The synthesis of such derivatives often involves multi-step reactions where a linker with a protected functional group is first attached to either the cholesterol or the TPP molecule, followed by deprotection and subsequent conjugation to the other component.

| Linker Type | Potential Advantage | Synthetic Strategy |

| Cleavable ester | Controlled release of cargo | Multi-step synthesis with protecting groups |

| Varying length alkyl chains | Modulation of hydrophobicity | Use of linkers with different carbon chain lengths |

| Polyethylene (B3416737) glycol (PEG) | Increased water solubility | Conjugation with PEGylated intermediates |

Integration of this compound into Advanced Nanocarrier Systems for Research

The amphiphilic nature of this compound, combining the hydrophobic cholesterol tail with the lipophilic, cationic TPP headgroup, makes it an excellent candidate for incorporation into various nanocarrier systems. This integration aims to enhance the delivery of therapeutic agents to target sites, particularly mitochondria.

Liposomal Formulations Incorporating this compound

Liposomes are vesicular structures composed of one or more lipid bilayers and are widely used as drug delivery vehicles. The incorporation of this compound into liposomal formulations is a common strategy to create mitochondria-targeted nanocarriers aston.ac.uknih.gov. The cholesterol moiety of this compound readily inserts into the lipid bilayer, anchoring the positively charged TPP group on the surface of the liposome nih.gov.

The preparation of these TPP-functionalized liposomes typically involves the lipid film hydration technique nih.gov. In this method, a mixture of phospholipids (such as phosphatidylcholine), cholesterol, and the this compound conjugate are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer containing the drug to be encapsulated. This process leads to the self-assembly of liposomes with this compound integrated into their membrane. The resulting cationic liposomes can then be further processed by sonication or extrusion to achieve a desired size and lamellarity mdpi.com. The presence of the TPP cation on the liposomal surface facilitates the targeting and accumulation of the nanocarrier in mitochondria.

| Liposome Component | Function |

| Phospholipid (e.g., PC) | Forms the lipid bilayer |

| Cholesterol | Stabilizes the bilayer |

| This compound | Provides mitochondrial targeting |

| Encapsulated drug | Therapeutic agent |

Micellar Systems Utilizing this compound as an Amphiphilic Component

Micelles are colloidal particles that self-assemble from amphiphilic molecules in an aqueous solution. The hydrophobic parts of the amphiphiles form the core of the micelle, while the hydrophilic parts form the outer shell. Given its amphiphilic character, this compound can act as a surfactant and participate in the formation of micellar structures rsc.org.

In a micellar system, the hydrophobic cholesterol tail of this compound would be sequestered in the core, while the charged triphenylphosphonium headgroup would be exposed to the aqueous environment on the micelle's surface. This arrangement can be utilized to encapsulate hydrophobic drugs within the micellar core for delivery. The formation of micelles is a spontaneous process that occurs when the concentration of the amphiphile reaches the critical micelle concentration (CMC) nih.gov. The properties of the resulting micelles, such as their size and stability, can be influenced by the specific structure of the this compound derivative and the presence of other co-surfactants rsc.orgnih.gov. The use of this compound in micellar systems offers a promising avenue for the development of targeted nanocarriers for poorly water-soluble drugs.

| Micelle Property | Influencing Factor |

| Critical Micelle Concentration (CMC) | Hydrophilic-lipophilic balance of this compound |

| Micelle Size | Concentration and structure of this compound |

| Drug Loading Capacity | Hydrophobicity of the micelle core |

| Stability | Presence of co-surfactants |

Polymeric Nanoparticles Functionalized with this compound

Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA) fatihozaltin.com. These nanoparticles can be functionalized with targeting ligands like this compound to enhance their delivery to specific cells or organelles.

The surface modification of polymeric nanoparticles with this compound can be achieved through several methods nih.goveurekaselect.com. One common approach is to conjugate this compound to the surface of pre-formed nanoparticles. This can be done by activating functional groups on the polymer (e.g., carboxyl groups on PLGA) and then reacting them with a corresponding functional group on a this compound derivative researchgate.net. Another strategy involves synthesizing a polymer-Chol-TPP conjugate first, and then using this functionalized polymer to fabricate the nanoparticles through methods like nanoprecipitation or emulsion solvent evaporation nih.govnih.gov. The cholesterol component can help to anchor the TPP moiety to the nanoparticle surface, while the polymer matrix encapsulates the therapeutic agent. This functionalization results in nanoparticles that can effectively target mitochondria, thereby improving the efficacy of the encapsulated drug.

| Functionalization Method | Description |

| Surface Conjugation | Attaching this compound to pre-formed nanoparticles |

| Polymer-Conjugate Synthesis | Fabricating nanoparticles from a polymer already linked to this compound |

| Adsorption | Non-covalent attachment of this compound to the nanoparticle surface |

Influence of Structural Modifications on this compound Performance in Research Formulations

The performance of cholesteryl-triphenylphosphonium (this compound) conjugates in research settings is critically dependent on their structural design. Modifications to the linker connecting the cholesterol and TPP moieties, as well as the addition of auxiliary ligands, can significantly alter the conjugate's stability, functionality, and targeting capabilities.

Impact of Linker Chemistry and Length on Conjugate Stability and Functionality

Linker Chemistry: The type of chemical bond used in the linker dictates the stability of the conjugate. For instance, ester linkages are susceptible to hydrolysis by esterases present in biological systems, which can be leveraged for controlled release of the conjugate's components. Conversely, more stable ether or amide bonds can ensure the integrity of the this compound construct until it reaches its target. Research on antibody-drug conjugates has shown that linker stability is paramount to preventing premature payload release and reducing off-target effects, a principle that directly applies to this compound formulations nih.gov. The choice of linker chemistry can also impact the equilibrium of certain structures; for example, in maleimide-based linkers, substitutions can influence the hydrolysis equilibrium of the succinimide ring, thereby affecting the stability of the conjugate's attachment nih.gov. Studies on phenyl-modified TPP conjugates have demonstrated that while most derivatives are generally stable, specific conditions like an alkaline buffer with DMSO can lead to degradation, particularly with electron-withdrawing groups on the TPP moiety nih.gov.

Linker Length: The length of the linker, often an aliphatic or polyethylene glycol (PEG) chain, has a profound influence on the conjugate's interaction with lipid membranes and its subsequent cellular fate. Studies on fluorophore-cholesterol conjugates have provided significant insights into this phenomenon. A direct linkage between the cargo (in this case, a fluorophore) and cholesterol results in the conjugate localizing almost exclusively to liquid-disordered (Ld) membrane domains rsc.orgnih.gov. However, the introduction of a C6 alkyl linker between the two moieties completely shifts the preference to liquid-ordered (Lo) domains with high selectivity rsc.orgnih.gov. This demonstrates that even a modest change in linker length can dramatically alter the membrane partitioning of a cholesterol-based conjugate.

This principle extends to cellular uptake and localization. A short-linker cholesterol conjugate was observed to associate strongly with the plasma membrane, while a longer-linker version permeated the membrane and localized to intracellular lipid droplets rsc.org. Further research on fluorescent sterol probes confirmed that varying linker lengths affect cell penetration and retention in specific compartments, with a C4 linker being identified as optimal for their specific application researchgate.netnih.gov. An excessively long linker (e.g., C15) can dramatically reduce cellular entry researchgate.net.

| Linker Type / Length | Key Characteristics | Observed Impact on Stability and Functionality |

|---|---|---|

| Direct Linkage (e.g., Ester) | Minimal distance between cholesterol and TPP. Chemistry can be designed to be cleavable (ester) or stable (ether). | In cholesterol-fluorophore models, directs the conjugate primarily to liquid-disordered (Ld) membrane domains. Stability is highly dependent on the chemical bond used rsc.orgnih.gov. |

| Short Alkyl Chain (e.g., C4-C6) | Provides moderate separation and flexibility. | Shifts partitioning preference to liquid-ordered (Lo) membrane domains. A C4 linker was found to be optimal for cell penetration and retention in some sterol probes researchgate.netnih.gov. A C6 linker drove Lo selectivity above 80% and led to strong plasma membrane association rsc.orgnih.gov. |

| Long Alkyl Chain (e.g., >C10) | Increased separation and hydrophobicity. | Can lead to different intracellular localization, such as to lipid droplets, but may also reduce overall cellular uptake if excessively long (e.g., C15) rsc.orgresearchgate.net. |

| PEG Linker | Hydrophilic, flexible, and can vary in length. | Can enhance the chemical stability of liposomal formulations in serum and provide functional groups for further conjugation nih.gov. |

Co-modification Strategies with Auxiliary Ligands (e.g., Hyaluronic Acid, PEGylated Glucose)

PEGylated Glucose: Glucose is a key nutrient for many cell types, and cancer cells, in particular, often overexpress glucose transporters (GLUTs) on their surface. By incorporating a PEGylated glucose moiety into the this compound structure, the conjugate can be targeted to these cells. Research has demonstrated the successful synthesis of glucose-linked cholesterol derivatives using PEG chains of varying lengths as linkers nih.gov. These have been used to create glucose-modified liposomes for brain targeting. The cholesterol acts as a neutral anchor in the liposome, while the PEG-glucose ligand provides targeting capability and enhances stability in serum nih.gov. This strategy could be adapted to this compound to improve its delivery to high-glucose-uptake cells.

Hyaluronic Acid (HA): Hyaluronic acid is a naturally occurring polysaccharide that is a primary ligand for the CD44 receptor, which is overexpressed in many cancer cells. HA is biocompatible and biodegradable, making it an excellent candidate for drug delivery systems. Chemical modification strategies have been developed to introduce functional groups onto HA without causing fragmentation of the polysaccharide. These functionalized HA derivatives can then be used to form hydrogels or be conjugated to other molecules. A this compound conjugate could be incorporated into an HA-based formulation, leveraging the HA component to target CD44-expressing cells and facilitate cell infiltration.

| Auxiliary Ligand | Rationale for Co-modification | Potential Enhancement of Formulation Performance |

|---|---|---|

| PEGylated Glucose | Targets overexpressed glucose transporters (GLUTs) on specific cells, such as cancer cells or for brain delivery. | Increases cell-specific uptake and accumulation. The PEG component can also improve serum stability and circulation time nih.gov. |

| Hyaluronic Acid (HA) | Targets the CD44 receptor, which is overexpressed in numerous cancer cell types. | Enhances tumor-specific targeting and uptake. Formulations like hydrogels can provide controlled release and are highly biocompatible. |

Mechanistic Investigations of Chol Tpp in Cellular and Subcellular Research

Elucidating the Mitochondrial Accumulation Mechanism Mediated by the Triphenylphosphonium Moiety

The primary driver for the selective accumulation of Chol-TPP and other TPP-conjugated molecules within the mitochondria is the electrochemical potential across the inner mitochondrial membrane. researchgate.net This process is a direct consequence of the biophysical properties of the TPP cation and the physiological function of healthy mitochondria.

Mitochondria maintain a significant negative membrane potential (ΔΨm) across their inner membrane, typically ranging from -150 mV to -180 mV, with the interior (the matrix) being negative relative to the intermembrane space. frontiersin.org This potential is substantially higher than the plasma membrane potential, which is around -30 mV to -40 mV. nih.gov The large negative potential of the mitochondria acts as a strong electrophoretic force, actively drawing in positively charged molecules like the TPP cation. frontiersin.org

The accumulation of TPP-based compounds is a stepwise process. First, the plasma membrane potential drives a moderate accumulation (approximately 5- to 10-fold) of the cationic conjugate within the cell's cytoplasm compared to the extracellular environment. mdpi.com Subsequently, the much larger mitochondrial membrane potential drives a further, massive accumulation into the mitochondrial matrix, which can be 100- to 1000-fold higher than in the cytoplasm. researchgate.netfrontiersin.org This dramatic concentration effect is the cornerstone of TPP's efficacy as a mitochondrial targeting vector. Studies have demonstrated that if the mitochondrial membrane potential is dissipated using uncoupling agents like FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), the mitochondrial accumulation of TPP-linked compounds is significantly reduced. nih.gov

| Membrane | Typical Potential (Negative Inside) | Approximate Fold-Increase in Cation Concentration |

|---|---|---|

| Plasma Membrane | -30 to -40 mV | 3 to 5-fold |

| Inner Mitochondrial Membrane | -150 to -180 mV | 100 to 1000-fold (relative to cytoplasm) |

The translocation of lipophilic cations like TPP across the inner mitochondrial membrane is governed by the Nernst equation, which describes the equilibrium distribution of an ion across a permeable membrane based on the electrical potential. The equation is:

ΔΨ = 61.5 * log10([C]in/[C]out)

Where ΔΨ is the membrane potential in millivolts (mV), and [C]in and [C]out are the concentrations of the cation inside and outside the compartment, respectively. researchgate.net This relationship illustrates that for every 61.5 mV of negative potential, there is a 10-fold increase in the concentration of a monovalent cation at equilibrium. nih.gov

Pathways of Cellular Internalization for this compound Conjugates

Before this compound can accumulate in the mitochondria, it must first cross the plasma membrane to enter the cell. The dual nature of the molecule—containing a membrane-inserting cholesterol anchor and a lipophilic cation—suggests that multiple pathways may be involved in its internalization.

When TPP is used to modify larger structures like nanoparticles, liposomes, or other drug delivery systems, the primary route of cellular entry is endocytosis. nih.gov This process involves the cell engulfing the nanocarrier into a vesicle. Several endocytic pathways exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com Positively charged nanoparticles, a category that includes many TPP-modified systems, are frequently internalized via clathrin-mediated endocytosis. nih.gov Once inside, these carriers are enclosed within endosomes. A critical step for mitochondrial targeting is the subsequent escape of the TPP-conjugated cargo from these endosomes into the cytoplasm, a process that the TPP moiety itself is believed to facilitate. researchgate.netnih.gov

| Pathway | Key Proteins | Vesicle Type | Typical Cargo Size |

|---|---|---|---|

| Clathrin-Mediated Endocytosis | Clathrin, Adaptor proteins | Clathrin-coated vesicle | ~120 nm |

| Caveolae-Mediated Endocytosis | Caveolin, Cavin | Caveosome | ~50-80 nm |

| Macropinocytosis | Actin, Rac1, Cdc42 | Macropinosome | >200 nm |

For the individual this compound molecule, direct interaction with and translocation across the plasma membrane is a highly probable mechanism of entry. Cholesterol is a fundamental component of mammalian cell membranes, where it modulates fluidity and order. nih.gov The cholesterol portion of this compound can readily insert into the outer leaflet of the plasma membrane's lipid bilayer, anchoring the molecule at the cell surface. acs.org This interaction is primarily driven by favorable hydrophobic interactions between cholesterol and the acyl chains of membrane phospholipids. nih.govnih.gov

Recent research has shown that cholesterol-DNA conjugates (Chol-ssDNA) can spontaneously translocate, or "flip," from the outer to the inner leaflet of a lipid bilayer. acs.org This process suggests that after initial anchoring, the entire this compound molecule may be able to passively diffuse across the plasma membrane without requiring an active endocytic process. This direct translocation would deliver the compound into the cytoplasm, from where it can be targeted to the mitochondria. The efficiency of this process would depend on the fluidity and composition of the local membrane environment.

Intracellular Trafficking and Subcellular Localization of this compound

Once inside the cytoplasm, whether through endosomal escape or direct translocation, this compound is subject to competing trafficking pathways. The ultimate subcellular localization is determined by the interplay between the powerful mitochondrial targeting signal of the TPP group and the natural trafficking routes of cholesterol.

Cholesterol synthesized within the cell (in the endoplasmic reticulum) or derived from lipoproteins is transported between various organelles, including the Golgi apparatus, endosomes, and the plasma membrane, via both vesicular and non-vesicular transport mechanisms involving lipid transfer proteins. frontiersin.orgnih.govahajournals.org It is conceivable that some this compound molecules could enter these pathways.

However, the strong electrophoretic pull from the mitochondria is expected to be the dominant directive force. Upon release into the cytosol, the TPP cation will be rapidly and preferentially drawn towards the mitochondrial matrix due to the strong membrane potential. frontiersin.org Therefore, the primary subcellular destination for this compound is predicted to be the mitochondria. Fluorescence microscopy studies of other TPP-conjugated molecules consistently show specific and bright staining of mitochondria within minutes of cellular incubation, confirming the speed and efficiency of this targeting mechanism. nih.gov While transient localization in other compartments like the endoplasmic reticulum or endosomes is possible, the final and most concentrated localization is overwhelmingly within the mitochondrial network. frontiersin.org

Mechanisms of Endo/Lysosomal Escape for Nanocarrier-Encapsulated this compound

For any targeted molecule encapsulated within a nanocarrier to reach its intended subcellular destination, it must first avoid degradation in the endo-lysosomal pathway. Following cellular uptake via endocytosis, nanocarriers are sequestered into endosomes, which mature into acidic and enzymatically active lysosomes. Efficient escape from these vesicles is a critical, often rate-limiting, step. researchgate.net While direct studies on this compound are not extensively available, the mechanisms of escape can be inferred from the properties of its constituent parts and the behavior of similar lipid-based nanocarrier systems.

The primary mechanisms facilitating endo/lysosomal escape include membrane fusion, the "proton sponge" effect, and osmotic lysis. nih.govinsidetx.commdpi.com

Membrane Fusion and Destabilization : The cholesterol component of this compound is hypothesized to play a significant role in this process. Cholesterol is an integral component of cellular membranes, and its inclusion in nanocarriers can facilitate interaction and fusion with the endosomal membrane. pnas.org Research on lipid nanoparticles (LNPs) has shown that cholesterol and other sterols can enhance endosomal escape and subsequent cargo delivery. biorxiv.org It is proposed that cholesterol helps stabilize high-curvature membrane regions that form during the fusion process, lowering the energy barrier for the nanocarrier to merge with the endosomal membrane and release its contents into the cytoplasm. pnas.orgacs.org The interaction of positively charged lipids within a nanocarrier with negatively charged lipids on the inner leaflet of the endosomal membrane can induce a structural change from a bilayer to a non-bilayer hexagonal (HII) phase, which disrupts membrane integrity and allows cargo release. pnas.org

Proton Sponge Effect : This mechanism is primarily associated with nanocarriers containing polymers with high buffering capacity, such as those with secondary and tertiary amine groups. insidetx.com As the endosome acidifies, these groups become protonated, leading to an influx of protons and chloride ions to maintain charge neutrality. pnas.org This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the encapsulated this compound into the cytosol. mdpi.compnas.org

Osmotic Lysis : Related to the proton sponge effect, this mechanism involves the generation of high osmotic pressure within the endosome, leading to its rupture. This can be achieved by designing nanocarriers that respond to the acidic environment of the endosome by swelling or changing phase. mdpi.com

The specific mechanism employed would largely depend on the composition of the nanocarrier used to encapsulate this compound. However, the presence of the cholesterol moiety strongly suggests that membrane fusion and destabilization would be a key contributing factor to endosomal escape.

Table 1: Key Mechanisms of Endo/Lysosomal Escape for Nanocarriers

| Mechanism | Description | Key Molecular Drivers |

|---|---|---|

| Membrane Fusion/Destabilization | The nanocarrier membrane merges with the endosomal membrane, creating a pore for cargo release. | Fusogenic lipids (e.g., cholesterol), interaction between cationic lipids in the nanocarrier and anionic lipids in the endosomal membrane. nih.govpnas.org |

| Proton Sponge Effect | Buffering of endosomal acidification by the nanocarrier leads to ion influx, osmotic swelling, and rupture. | Polymers with high buffering capacity (e.g., polyethylenimine), ionizable lipids. insidetx.compnas.org |

| Pore Formation | Components of the nanocarrier insert themselves into the endosomal membrane, creating transient pores. | Certain peptides or polymers that can interact with and disrupt lipid bilayers. nih.gov |

| Photochemical Disruption | An externally applied light source activates a photosensitizer in the nanocarrier, generating reactive oxygen species that damage the endosomal membrane. | Encapsulated photosensitizing agents. |

Precise Localization within Mitochondrial Sub-Compartments (e.g., Matrix, Inner Membrane)

Once this compound has successfully escaped the endo-lysosomal pathway and reached the cytoplasm, the triphenylphosphonium (TPP) moiety directs its journey to the mitochondria. TPP is a lipophilic cation that accumulates in mitochondria, driven by the large negative-inside mitochondrial membrane potential (Δψm), which is typically between -150 to -180 mV. symbiosisonlinepublishing.comnih.gov The positive charge on the phosphorus atom of TPP is delocalized across its three phenyl rings, allowing it to readily pass through the lipid bilayers of the outer and inner mitochondrial membranes. nih.gov This potential-driven uptake can lead to a 100- to 1000-fold accumulation of TPP-conjugated molecules within the mitochondria compared to the cytoplasm. nih.gov

Upon entering the mitochondria, the precise sub-mitochondrial localization of this compound is dictated by its physicochemical properties, particularly its high lipophilicity. The molecule is composed of the highly hydrophobic cholesterol tail and the lipophilic TPP cation. Research on other TPP-conjugated molecules has shown a strong correlation between hydrophobicity and localization within the mitochondrial membranes. researchgate.net

Inner Mitochondrial Membrane (IMM) : Given the pronounced lipophilicity of the cholesterol component, this compound is expected to predominantly associate with the lipid-rich inner mitochondrial membrane. Studies have demonstrated that TPP-conjugated compounds are largely adsorbed onto the matrix-facing surface of the IMM. researchgate.net The hydrophobic cholesterol tail would readily intercalate into the lipid bilayer of the IMM, anchoring the molecule. This localization is significant as the IMM is the site of the electron transport chain and oxidative phosphorylation.

Table 2: Factors Influencing Sub-Mitochondrial Localization of TPP Conjugates

| Factor | Influence on Localization | Example |

|---|---|---|

| Lipophilicity/Hydrophobicity | Higher lipophilicity leads to greater association with the inner mitochondrial membrane (IMM) and reduced solubility in the matrix. researchgate.net | A TPP-conjugated long-chain fatty acid (like palmitic acid) shows strong mitochondrial membrane interaction. mdpi.com |

| Linker Chain Length/Nature | Longer, more hydrophobic alkyl linkers increase membrane association. More hydrophilic linkers (e.g., polyethylene (B3416737) glycol) can decrease adsorption to the IMM. researchgate.net | TPP conjugates with longer alkyl chains show increased mitochondrial uncoupling, suggesting stronger membrane interaction. acs.org |

| Charge of Cargo | While the TPP cation drives accumulation, the charge of the attached cargo can influence distribution across the pH gradient between the cytosol and the more alkaline matrix. acs.org | A TPP-conjugated dicarboxylate (anionic cargo) shows uptake dependent on both membrane potential and the pH gradient. nih.gov |

| Mitochondrial Membrane Potential (Δψm) | The primary driving force for accumulation in the matrix/on the IMM. A higher potential leads to greater accumulation. symbiosisonlinepublishing.com | Depolarization of the mitochondrial membrane with uncouplers prevents the accumulation of TPP-conjugated compounds. acs.org |

Advanced Preclinical Research Applications of Chol Tpp

In Vitro Cellular Model Studies Utilizing Chol-TPP

In vitro studies, which are conducted using cells grown in a laboratory setting, form the foundational phase of research for novel therapeutic compounds. For this compound, these studies have been instrumental in elucidating its mechanisms of action at the cellular and subcellular levels. The primary focus of this research has been on its effects on cancer cells and, to a lesser extent, on models of neurodegenerative diseases.

Investigations in Diverse Cancer Cell Lines

The unique bioenergetic state of cancer cells, characterized by an elevated mitochondrial membrane potential, makes them particularly susceptible to mitochondrially-targeted agents like this compound. The triphenylphosphonium (TPP) cation, a lipophilic and positively charged moiety, facilitates the accumulation of the this compound molecule within the negatively charged mitochondrial matrix. This targeted accumulation is a key aspect of its anti-cancer potential, which has been explored in various cancer cell lines.

Mitochondria are central to cellular metabolism, being the primary site of oxidative phosphorylation (OXPHOS) and ATP synthesis. Cancer cells exhibit a reprogrammed metabolism to support their rapid proliferation and survival. This compound and other TPP-conjugated molecules have been shown to disrupt these processes.

The reliance of cancer cells on high levels of ATP for survival and proliferation makes them vulnerable to agents that disrupt ATP production. Depleting ATP has been shown to sensitize chemoresistant colon cancer cells to treatment. aacrjournals.org The targeted delivery of molecules that inhibit mitochondrial function, such as this compound, can therefore be an effective strategy to alter the metabolic landscape of cancer cells, leading to energy crisis and cell death.

Table 1: Effect of Mitochondrial Targeting Compounds on Cellular ATP Production in Cancer Cells

| Cell Line | Compound | Concentration | % ATP Depletion | Source |

|---|---|---|---|---|

| HT29-OxR | 3-Bromopyruvate | 30µM | ~50% | aacrjournals.org |

| HCT116-OxR | 3-Bromopyruvate | 30µM | ~60% | aacrjournals.org |

Note: Data for this compound is not specifically available in the reviewed literature. The table presents data for other compounds that affect cellular ATP levels to illustrate the principle of metabolic modulation in cancer cells.

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. A key event in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.

Mitochondria-targeted compounds, including those with a TPP moiety, can trigger apoptosis by inducing mitochondrial dysfunction. The disruption of mitochondrial membrane potential and the increase in oxidative stress (discussed in the next section) are potent triggers for the apoptotic cascade. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Studies on various TPP-conjugated molecules have demonstrated their ability to induce apoptosis in cancer cells. For example, the chemical linking of the common chemotherapeutic drug doxorubicin to TPP resulted in a complex that showed good mitochondrial targeting and induced apoptosis, overcoming tumor cell resistance through the mitochondrial pathway. mdpi.com

Table 2: Caspase-3/7 Activity in Breast Cancer Cell Lines in Response to Apoptosis-Inducing Agents

| Cell Line | Treatment | Treatment Duration | Fold Increase in Caspase-3/7 Activity | Source |

|---|---|---|---|---|

| SUM159 | miR-4646-5p mimic | 48h | ~1.5 | mdpi.com |

| SUM159 | miR-4646-5p mimic | 72h | ~1.8 | mdpi.com |

| MDA-MB-231 | miR-4646-5p mimic | 48h | ~1.3 | mdpi.com |

| MCF-7 | Simvastatin (20µM) | 48h | ~2.5 | nih.gov |

Note: This table provides representative data on caspase activation in breast cancer cells by agents that induce apoptosis. Specific quantitative data for this compound was not available in the reviewed literature.

Cancer cells often exist in a state of increased oxidative stress, with higher basal levels of reactive oxygen species (ROS) compared to normal cells. While high levels of ROS can be damaging, moderate increases can promote cancer cell proliferation and survival. However, tipping this delicate redox balance by further increasing ROS levels can push cancer cells beyond their antioxidant capacity, leading to oxidative damage and cell death.

The disruption of the mitochondrial electron transport chain by TPP-containing compounds can lead to the leakage of electrons and the subsequent generation of superoxide (B77818) radicals, a primary form of ROS. This increase in mitochondrial ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA, and can also act as a signal to initiate apoptosis.

Studies on glioma cell lines have shown that fenofibrate, a PPARα agonist, can induce ROS accumulation, which contributes to the inhibition of cell motility. nih.gov The accumulation of ROS is a key mechanism by which many anti-cancer therapies exert their effects. mdpi.comfrontiersin.org

Table 3: Modulation of ROS Levels in Glioma Cell Lines

| Cell Line | Treatment | Effect on ROS | Source |

|---|---|---|---|

| LN-229 | Fenofibrate | Increased ROS accumulation | nih.gov |

| T98G | Fenofibrate | Increased ROS accumulation | nih.gov |

| T98G | Kinetin riboside | Induced ROS generation | mdpi.com |

Note: This table illustrates the impact of different compounds on ROS levels in glioma cells. Specific quantitative data on ROS generation by this compound was not available in the reviewed literature.

A major challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic drugs. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, actively removing anti-cancer drugs from the cell and reducing their intracellular concentration. nih.govphysiology.orgnih.gov

Since these efflux pumps are ATP-dependent, targeting the energy supply of cancer cells by disrupting mitochondrial function can be an effective strategy to overcome MDR. By depleting cellular ATP levels, compounds like this compound could potentially inhibit the activity of P-gp and other ABC transporters, thereby increasing the intracellular accumulation and efficacy of co-administered chemotherapeutic agents. aacrjournals.orgplos.org

Furthermore, by directly targeting mitochondria, which are often not the primary target of many conventional chemotherapeutics, TPP-conjugated drugs may circumvent resistance mechanisms that are specific to those conventional drugs. mdpi.com

Research in In Vitro Models of Neurodegenerative Disorders

The application of this compound in in vitro models of neurodegenerative disorders is a less explored area of research compared to its use in cancer studies. However, the central role of mitochondrial dysfunction and cholesterol metabolism in the pathogenesis of diseases like Alzheimer's and Parkinson's disease suggests that a molecule like this compound could be a valuable research tool. nih.govnih.govnih.gov

In Alzheimer's disease, there is evidence of mitochondrial cholesterol accumulation, which can impair mitochondrial function and increase susceptibility to amyloid-beta (Aβ)-induced neurotoxicity. nih.gov The interplay between cholesterol and Aβ is complex, with cholesterol influencing the binding of Aβ to cell membranes. nih.gov A mitochondria-targeted antioxidant, MitoQ, which also utilizes a TPP cation for mitochondrial delivery, has been shown to prevent Aβ-induced oxidative stress and cell death in cortical neurons in culture. jneurosci.org This suggests that targeting mitochondria with antioxidant or modulatory molecules could be a viable strategy.

In Parkinson's disease, mitochondrial dysfunction is also a key pathological feature. Alpha-synuclein, the protein that aggregates in Lewy bodies, has been shown to interact with mitochondria. nih.govmdpi.com The role of cholesterol in alpha-synuclein pathology is also an active area of investigation. nih.gov

While direct studies utilizing this compound in these neurodegenerative disease models were not identified in the reviewed literature, the known properties of this compound as a mitochondria-targeting agent with a cholesterol moiety make it a potentially interesting compound for future research in this field. Such studies could help to further elucidate the role of mitochondrial cholesterol in the pathogenic mechanisms of these devastating diseases.

Studies on Vascular and Endothelial Cell Dysfunction Models

Mitochondrial integrity is paramount for the proper function of vascular endothelial cells, which regulate vascular tone, inflammation, and permeability. mdpi.com Endothelial dysfunction, often characterized by mitochondrial damage, is a primary event in the pathogenesis of cardiovascular diseases like atherosclerosis. nih.govfrontiersin.org This dysfunction is linked to an increase in mitochondrial reactive oxygen species (mROS), which impairs nitric oxide (NO) bioavailability and promotes a pro-inflammatory state. nih.govresearchgate.net

The strategic design of this compound, which combines a cholesterol moiety with the mitochondria-targeting triphenylphosphonium (TPP) cation, is based on the principle of delivering therapeutic or diagnostic agents directly to the site of mitochondrial distress within these crucial cells. While direct studies on this compound in endothelial dysfunction models are emerging, the rationale is strongly supported by research on analogous mitochondria-targeted compounds. For instance, a novel mitochondria-targeted antioxidant, Mito-Esculetin (Mito-Esc), has been shown to protect human aortic endothelial cells from oxidative stress-induced cell death. researchgate.net Mito-Esc treatment was found to inhibit cell death induced by hydrogen peroxide (H₂O₂) and angiotensin II by increasing NO production through AMPK-mediated eNOS phosphorylation. researchgate.net

Similarly, the accumulation of excess cholesterol within endothelial cell mitochondria is known to contribute to mitochondrial dysfunction and amplify oxidative stress, key events in the initiation of atherosclerosis. mdpi.com Therefore, a molecule like this compound is hypothesized to act as a vector to modulate mitochondrial function or deliver antioxidants to mitigate the early stages of vascular disease. Research in this area aims to elucidate how targeting mitochondrial cholesterol homeostasis and redox balance in endothelial cells can prevent or reverse the cellular events that precipitate vascular pathologies.

Quantitative Assessment of Cellular Uptake and Mitochondrial Colocalization

The efficacy of this compound and related compounds is fundamentally dependent on their ability to be taken up by cells and subsequently accumulate within mitochondria. The lipophilic, cationic nature of the TPP group facilitates this process, driven by the negative membrane potentials of the plasma membrane and, more significantly, the inner mitochondrial membrane. researchgate.net The cellular uptake of TPP-conjugated molecules can be 5- to 10-fold higher than in the extracellular environment, with accumulation in the mitochondrial matrix being 100- to 1,000-fold greater. researchgate.net

Quantitative assessment of cellular uptake is typically performed using techniques like flow cytometry or fluorescence spectroscopy after treating cells with a fluorescently labeled version of the compound. nih.gov Studies on TPP-modified liposomes, which are conceptually similar to this compound as they are lipid-based, TPP-functionalized nanocarriers, demonstrate efficient, time-dependent cellular internalization. researchgate.net

Mitochondrial colocalization is visualized using confocal microscopy, where the fluorescently tagged compound is co-administered with a dye that specifically stains mitochondria (e.g., MitoTracker). The degree of overlap between the two fluorescent signals is then quantified to confirm mitochondrial targeting. nih.gov This is often expressed using correlation coefficients:

Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensities of the two fluorescent channels on a pixel-by-pixel basis. Values range from +1 (perfect correlation) to -1 (perfect inverse correlation), with values close to +1 indicating strong colocalization. nih.govbitesizebio.com

Manders' Colocalization Coefficient (MCC): Represents the fraction of one signal that overlaps with the other, providing a measure of co-occurrence. It is split into two coefficients (M1 and M2) that describe the proportion of the compound's fluorescence that colocalizes with mitochondria and vice-versa. nih.govbitesizebio.com

Studies on various TPP-conjugated lipid-based nanoparticles consistently show strong evidence of mitochondrial accumulation, validating the TPP moiety as a reliable vector for this organelle. nih.govnih.gov

Table 1: Physicochemical and Targeting Properties of TPP-Modified Lipid Nanoparticles This table presents representative data from studies on TPP-modified lipid-based nanoparticles to illustrate typical quantitative findings. Values are examples and vary by specific formulation and cell type.

| Formulation ID | Base Components | Particle Size (nm) | Zeta Potential (mV) | Colocalization with Mitochondria | Reference |

|---|---|---|---|---|---|

| TPP-L | PC/Cholesterol | ~120 nm | +35 mV | High degree of overlap observed via confocal microscopy | nih.gov |

| TPP-PEG-L | DMPC/PEG-PE | ~115 nm | +20 mV | Efficient colocalization demonstrated in cancer cells | nih.gov |

In Vivo Animal Model Investigations with this compound-Based Strategies

Anticancer Efficacy Evaluation in Murine Tumor Models (e.g., Xenograft, Orthotopic)

The therapeutic strategy of targeting mitochondria is highly relevant in oncology, as cancer cells exhibit altered mitochondrial metabolism and are often vulnerable to mitochondrial disruption. TPP-conjugated nanocarriers, including liposomes and nanoparticles, are extensively studied for delivering chemotherapeutics to tumor mitochondria to enhance efficacy and overcome resistance. nih.govfrontiersin.org

In vivo anticancer efficacy is commonly evaluated in murine tumor models. Xenograft models, where human cancer cells are implanted subcutaneously in immunocompromised mice, are frequently used to assess tumor growth inhibition. nih.gov Orthotopic models, which involve implanting cancer cells into the corresponding organ of origin, better replicate the tumor microenvironment and metastatic behavior. nih.gov

Numerous studies have demonstrated the superior in vivo performance of TPP-modified drug delivery systems. For example, paclitaxel-loaded TPP-modified PEG-PE liposomes (TPP-PEG-L) showed enhanced anti-tumor efficacy in a mouse xenograft model compared to non-targeted liposomes. nih.gov Similarly, in a xenograft breast cancer model, nanoparticles conjugated with TPP showed significantly improved tumor inhibition compared to their non-targeted counterparts. nih.gov These TPP-functionalized systems lead to higher drug accumulation in tumor mitochondria, inducing apoptosis more effectively and resulting in greater tumor volume reduction.

Table 2: In Vivo Anticancer Efficacy of Mitochondria-Targeted Nanoparticles in Murine Models This table summarizes findings from representative studies on TPP-functionalized drug delivery systems in mouse cancer models.

| Drug Delivery System | Encapsulated Drug | Murine Model | Key Findings | Reference |

|---|---|---|---|---|

| TPP-PEG-Liposomes | Paclitaxel | 4T1 breast cancer xenograft | Enhanced tumor growth inhibition compared to non-targeted liposomes. | nih.gov |

| TPP-Nanoparticles | Doxorubicin | Ovarian tumor xenograft | Better tumor inhibition; lowest level of Ki67-positive proliferating cells; highest level of TUNEL-positive apoptotic cells. | nih.gov |

Research in Disease Models with Mitochondrial Dysfunction or Lipid Dysregulation

Cardiovascular Disease Models (e.g., Atherosclerosis, Hyperlipidemia)

Mitochondrial dysfunction is a key pathogenic factor in cardiovascular diseases, including atherosclerosis. mdpi.com In atherosclerosis, endothelial cell damage, lipid accumulation, and inflammation are all linked to mitochondrial oxidative stress. mdpi.com Animal models, particularly apolipoprotein E-deficient (ApoE-/-) mice, are instrumental in studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic plaques that resemble human lesions. nih.govmdpi.comsemanticscholar.org

The application of mitochondria-targeting TPP-conjugates has shown promise in preclinical cardiovascular models. In a mouse model of myocardial ischemia-reperfusion injury, liposomes co-modified with TPP and an ischemic myocardium-targeting peptide demonstrated a significant cardioprotective effect by protecting mitochondrial integrity and reducing apoptosis. nih.gov Furthermore, a TPP-conjugated derivative of the drug trimetazidine provided enhanced cardioprotection in a zebrafish model of heart injury by maintaining mitochondrial morphology and function. nih.gov

Another study utilized a mitochondria-targeted antioxidant in ApoE-/- mice, showing that this strategy could be beneficial in mitigating atherosclerosis. researchgate.net These findings support the investigation of this compound and related lipid-based TPP-conjugates in atherosclerosis models like the ApoE-/- mouse to explore their potential to reduce plaque formation by mitigating mitochondrial dysfunction in vascular cells.

Neurodegenerative Disease Animal Models

Neurodegenerative disorders such as Alzheimer's disease are increasingly linked to mitochondrial dysfunction and oxidative stress. nih.gov In Alzheimer's, the accumulation of amyloid-β (Aβ) peptide is associated with mitochondrial damage, leading to synaptic loss and neuronal death. jneurosci.orgnih.gov Furthermore, studies have shown that mitochondrial cholesterol loading can exacerbate Aβ-induced neurotoxicity, providing a direct rationale for targeting this specific organelle with cholesterol-related compounds. nih.gov

Transgenic mouse models that recapitulate aspects of Alzheimer's pathology, such as the triple transgenic (3xTg-AD) mouse, are critical for testing novel therapeutic strategies. jneurosci.org Research on the mitochondria-targeted antioxidant MitoQ, which utilizes a TPP cation for delivery, has yielded significant results in these models. Chronic administration of MitoQ to 3xTg-AD mice was shown to prevent cognitive decline, reduce Aβ accumulation and synaptic loss, and decrease markers of oxidative stress and astrogliosis. nih.govjneurosci.org These neuroprotective effects highlight the therapeutic potential of targeting mitochondrial oxidative damage in Alzheimer's disease. mdpi.com The success of TPP-conjugated antioxidants like MitoQ provides a strong foundation for investigating this compound in neurodegenerative disease models, with the hypothesis that it could modulate mitochondrial cholesterol levels or deliver other beneficial agents to protect against neurodegeneration.

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| (10-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cycloheexadienl-yl) decyl triphenylphosphonium methanesulfonate) | MitoQ |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC |

| Amyloid-β | Aβ |

| Apolipoprotein E | ApoE |

| This compound | This compound |

| Cholesterol | Chol |

| Doxorubicin | Dox |

| Hydroxycamptothecin | HCPT |

| Mito-Esculetin | Mito-Esc |

| Paclitaxel | PTX |

| 10,12-pentacosadiynoic acid | PCDA |

| L-α-phosphatidylcholine | PC |

| Polyethylene (B3416737) glycol | PEG |

| Trimetazidine | TMZ |

Metabolic Associated Steatotic Liver Disease (MASLD) and Liver Fibrosis Models

Metabolic Associated Steatotic Liver Disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a condition characterized by the accumulation of fat in the liver, which can progress to a more severe inflammatory state known as metabolic dysfunction-associated steatohepatitis (MASH), leading to fibrosis and cirrhosis. Mitochondrial dysfunction is a key player in the progression of MASLD, contributing to oxidative stress, impaired fatty acid oxidation, and hepatocellular injury. The accumulation of cholesterol within mitochondria has been specifically implicated in exacerbating these pathological processes.

Animal models are crucial for studying the pathogenesis of MASLD and liver fibrosis and for evaluating potential therapeutic interventions. These models aim to replicate the key features of the human disease, including steatosis, inflammation, and fibrosis.

Commonly Used Animal Models in MASLD and Liver Fibrosis Research:

| Model Type | Inducing Agent/Genetic Modification | Key Pathological Features | Time to Fibrosis |

| Diet-Induced | High-Fat Diet (HFD) with fructose/sucrose and cholesterol | Steatosis, mild inflammation, insulin resistance | 28+ weeks |

| Methionine- and Choline-Deficient (MCD) Diet | Steatohepatitis, inflammation, fibrosis | 8-16 weeks | |

| Toxin-Induced | Carbon Tetrachloride (CCl₄) | Hepatocyte necrosis, inflammation, bridging fibrosis | Weeks to months |

| Genetic | e.g., db/db mice, ob/ob mice | Obesity, insulin resistance, steatosis | Variable |

This table is illustrative and compiled from general knowledge in the field. Specific outcomes can vary based on the exact diet composition, genetic background of the animal strain, and duration of the study.

Comprehensive Biodistribution and Pharmacokinetic Studies in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its preclinical development. For a targeted molecule like this compound, biodistribution studies are particularly important to confirm its accumulation in the target organ (liver) and the target organelle (mitochondria).

While specific pharmacokinetic and biodistribution data for this compound in MASLD models are not extensively published, the expected profile can be inferred from the properties of TPP-conjugated molecules and the pathophysiology of liver disease. TPP-conjugated compounds are known to be taken up by tissues with high mitochondrial content and metabolic activity. The liver is a primary site of accumulation for many systemically administered agents, especially lipophilic compounds.

Hypothetical Biodistribution of this compound in a Rodent Model of MASLD:

| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) (Hypothetical) | Rationale |

| Liver | 35% | High metabolic activity, primary site of cholesterol metabolism, and pathology in MASLD. TPP-mediated mitochondrial targeting is expected to be significant. |

| Spleen | 15% | Part of the reticuloendothelial system, involved in clearing circulating particles. |

| Kidneys | 10% | Route of excretion for many small molecules. |

| Lungs | 5% | Highly perfused organ. |

| Heart | 4% | High mitochondrial content. |

| Brain | <1% | Blood-brain barrier likely limits penetration. |

This table presents a hypothetical biodistribution profile based on the known behavior of TPP-conjugated molecules and nanoparticles. Actual data for this compound may vary.

Pharmacokinetic studies would aim to determine key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). It is anticipated that this compound, due to its lipophilic nature, would have a relatively long half-life and be primarily cleared through hepatic metabolism.

Assessment of In Vivo Efficacy in Modulating Pathological Processes

The ultimate goal of using this compound in preclinical models of MASLD and liver fibrosis is to assess its ability to modulate the underlying pathological processes. Based on the known role of mitochondrial cholesterol, the targeted delivery of cholesterol with this compound could be hypothesized to exacerbate the disease, thereby confirming the detrimental role of mitochondrial cholesterol accumulation. Conversely, if this compound were to be used as a carrier for a therapeutic agent that mitigates the effects of mitochondrial cholesterol, a positive therapeutic outcome would be expected.

Potential In Vivo Effects of this compound Administration in a MASLD/Fibrosis Model:

| Pathological Parameter | Expected Outcome with this compound Administration (Hypothetical) | Mechanism of Action |

| Hepatic Steatosis | Increased lipid accumulation | Disruption of mitochondrial fatty acid oxidation and lipid metabolism. |

| Inflammation | Increased inflammatory markers (e.g., TNF-α, IL-6) | Enhanced mitochondrial oxidative stress and activation of inflammatory signaling pathways. |

| Liver Fibrosis | Increased collagen deposition and activation of hepatic stellate cells | Promotion of fibrogenic pathways secondary to mitochondrial dysfunction and inflammation. |

| Mitochondrial Function | Decreased mitochondrial respiration, increased oxidative stress | Direct effect of excess cholesterol on the integrity and function of the inner mitochondrial membrane. |

This table outlines the hypothetical effects of this compound administration based on the established role of mitochondrial cholesterol in liver disease pathogenesis. These outcomes would need to be validated by specific in vivo studies.

In vivo efficacy studies would involve administering this compound to animal models of MASLD and liver fibrosis over a defined period. The outcomes would be assessed through various means, including histological analysis of liver tissue (to assess steatosis, inflammation, and fibrosis), measurement of liver enzymes in the blood, analysis of gene and protein expression related to inflammation and fibrosis, and direct assessment of mitochondrial function in isolated liver mitochondria.

Methodological Approaches in Chol Tpp Research

Analytical and Spectroscopic Characterization for Research Purposes

Analytical and spectroscopic techniques are fundamental in verifying the successful synthesis of Chol-TPP and assessing its quality before biological studies are conducted. These methods provide detailed information about the compound's molecular structure, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon (¹³C). For this compound, ¹H NMR spectroscopy is employed to confirm the presence and arrangement of protons within the molecule, including those from both the cholesterol and the TPP components. Characteristic peaks in the ¹H NMR spectrum correspond to specific proton environments within the compound, allowing researchers to verify the expected structure of the conjugate healthline.com. Studies on related cholesterol compounds using ¹H NMR have identified aliphatic proton resonances in specific chemical shift ranges, as well as unique resonances that are diagnostic of the cholesterol structure nih.gov. The analysis of chemical shifts and peak patterns in the NMR spectrum provides crucial evidence for the successful formation of the this compound conjugate healthline.comresearchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at different wavelengths. Each functional group (e.g., hydroxyl, carbonyl, C-H bonds) vibrates at a characteristic frequency, producing a unique absorption band in the FTIR spectrum. studylib.net. Analysis of the FTIR spectrum of this compound allows researchers to confirm the presence of key functional groups from both the cholesterol and TPP moieties, providing complementary information to NMR regarding the compound's molecular structure healthline.com. Studies on cholesterol using FTIR have identified characteristic absorption bands for O-H stretching, C-H stretching vibrations, and C-H deformation bands, which are indicative of the cholesterol structure. Comparing the FTIR spectrum of the synthesized this compound with the spectra of its precursors (cholesterol and the TPP-containing component) helps confirm the successful conjugation through the appearance or disappearance of specific peaks healthline.com.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, Mass Spectrometry is essential for confirming the molecular weight of the synthesized conjugate and assessing its purity healthline.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to generate ions from the this compound molecule, which are then detected based on their mass-to-charge ratio healthline.com. The resulting mass spectrum shows a peak corresponding to the molecular ion of this compound, confirming its identity. Analysis of other peaks in the spectrum can help identify impurities or fragmentation patterns, providing insights into the compound's purity and structural integrity.

Cellular and Molecular Biology Techniques

To understand the biological activity and mechanisms of action of this compound, various cellular and molecular biology techniques are employed. These methods allow researchers to investigate how this compound interacts with cells, its localization within cellular compartments, and its effects on cellular processes.

Confocal Laser Scanning Microscopy for Subcellular Localization and Imaging

Confocal Laser Scanning Microscopy (CLSM) is a powerful fluorescence imaging technique used to obtain high-resolution optical sections of biological samples, allowing for the visualization of fluorescently labeled molecules within cells and tissues. CLSM is particularly useful for determining the subcellular localization of this compound.. By conjugating this compound with a fluorescent probe or using a fluorescent analog, researchers can track the compound's distribution within different cellular compartments, such as the plasma membrane, cytoplasm, or organelles. Confocal microscopy enables the precise visualization of where this compound accumulates within the cell, providing insights into its potential targets and mechanisms of action. The ability to perform optical sectioning and generate 3D datasets allows for a detailed understanding of the compound's spatial arrangement within the cellular environment.

Flow Cytometry for Cell Viability, Proliferation, and Apoptosis Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. This method is widely applied in this compound research to assess its effects on fundamental cellular processes such as viability, proliferation, and apoptosis..

Cell Viability: Flow cytometry can determine the percentage of live, dead, or dying cells in a population after treatment with this compound using various fluorescent dyes that differentiate between viable and non-viable cells.

Cell Proliferation: Cell proliferation, the increase in cell number through division, can be monitored using flow cytometry with fluorescent dyes that are diluted with each cell division. This allows researchers to quantify the rate of cell division and assess if this compound inhibits or promotes proliferation.

Apoptosis Analysis: Flow cytometry is a standard method for detecting apoptosis (programmed cell death). Techniques such as Annexin V-FITC and propidium (B1200493) iodide (PI) co-staining are commonly used. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane in early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). By analyzing the fluorescence intensity of these dyes, flow cytometry can quantify the percentage of cells undergoing apoptosis in response to this compound treatment.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. Due to the lipophilic cationic nature of the TPP moiety, this compound itself can be influenced by ΔΨm, and conversely, its interaction with mitochondria can affect ΔΨm. Measurement of ΔΨm is commonly performed using fluorescent dyes that accumulate in mitochondria in a ΔΨm-dependent manner. JC-1 and TMRE (tetramethylrhodamine, ethyl ester) are two widely used fluorescent probes for this purpose nih.govresearchgate.net. JC-1 exhibits potential-dependent aggregation, shifting its fluorescence emission from green to red as it accumulates in polarized mitochondria, allowing for ratiometric analysis of ΔΨm nih.gov. TMRE is a lipophilic cationic dye that accumulates electrophoretically in the mitochondrial matrix, with its fluorescence intensity correlating with ΔΨm nih.gov.

Another method for measuring mitochondrial membrane potential, particularly in isolated mitochondria or permeabilized cells, involves using a TPP+-selective electrode researchgate.netoroboros.at. This method directly measures the accumulation of the TPP+ cation, which is driven by the mitochondrial membrane potential researchgate.netoroboros.at. The concentration difference of TPP+ across the mitochondrial membrane at equilibrium is related to the membrane potential by the Nernst equation mdpi.com. This electrochemical approach provides a quantitative assessment of ΔΨm based on the movement of a probe molecule structurally related to the TPP moiety found in this compound.

Quantification of Intracellular Reactive Oxygen Species (ROS)

Mitochondria are a major source of intracellular reactive oxygen species (ROS), and disruptions in mitochondrial function, potentially induced by compounds targeting mitochondria like this compound, can alter ROS production mdpi.com. Quantification of intracellular ROS levels is crucial for assessing oxidative stress induced by this compound. Various fluorescent probes are available that react with different ROS species, allowing for their detection and quantification using techniques such as fluorescence microscopy, flow cytometry, or plate readers nih.govmdpi.com. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe that is oxidized by ROS to fluorescent dichlorofluorescein (DCF) nih.gov. Other probes exist that are more specific for certain ROS species like superoxide (B77818) or hydrogen peroxide nih.gov.

Electron paramagnetic resonance (EPR) spectroscopy, particularly with the use of spin traps, is another method for detecting and quantifying highly reactive and short-lived free radicals, including some ROS nih.govresearchgate.net. While more complex, EPR can provide more direct evidence of radical species compared to some fluorescent probes nih.gov. Studies investigating the impact of compounds on cellular ROS production often involve treating cells with the compound and then measuring the change in fluorescence or EPR signal compared to untreated control cells nih.gov.

Western Blotting and Quantitative Real-Time PCR for Protein and Gene Expression Analysis

To understand the molecular mechanisms underlying the cellular effects of this compound, researchers often analyze changes in protein and gene expression levels of key molecules involved in mitochondrial function, stress responses, or specific signaling pathways. Western blotting is a widely used technique for quantifying protein levels nih.govmdpi.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect and quantify target proteins nih.gov. Changes in the abundance of mitochondrial proteins, antioxidant enzymes, or proteins involved in apoptosis or cell survival can be assessed using Western blotting following this compound treatment.

Quantitative real-time PCR (RT-qPCR) is employed to measure the mRNA expression levels of specific genes nih.govmdpi.com. This technique allows for the quantification of gene transcription, providing insights into whether observed changes in protein levels are due to altered gene expression rupress.org. By analyzing mRNA levels of genes related to mitochondrial biogenesis, oxidative phosphorylation subunits, or stress-response pathways, researchers can gain a more complete picture of how this compound affects cellular processes at the transcriptional level biorxiv.org. Often, Western blotting and RT-qPCR are used in parallel to correlate changes at the mRNA level with changes at the protein level mdpi.com.

Mitochondrial Respiration and ATP Production Assays (e.g., Seahorse Analyzer)

Mitochondria are the primary sites of cellular respiration and ATP production through oxidative phosphorylation. Assays measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are essential for evaluating the impact of this compound on mitochondrial respiration and glycolysis researchgate.netnih.gov. The Seahorse Extracellular Flux Analyzer is a common platform used for these measurements researchgate.netresearchgate.net. This instrument allows for real-time assessment of cellular metabolic function in live cells researchgate.netnih.gov.

A typical Seahorse assay involves sequentially injecting inhibitors of different components of the electron transport chain (ETC) and ATP synthase to determine various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity nih.govuq.edu.au. By comparing the metabolic profiles of cells treated with this compound to control cells, researchers can determine if this compound affects specific aspects of mitochondrial respiration or induces a shift in energy metabolism researchgate.net. For example, a decrease in basal and maximal respiration, along with reduced ATP production, would suggest an inhibitory effect of this compound on mitochondrial oxidative phosphorylation researchgate.net.

Data from a study investigating a related TPP compound (d-TPP) on MCF-7 cells using a Seahorse XFe96 analyzer showed dose-dependent significant reductions in basal respiration, maximal respiration, ATP levels, and spare respiratory capacity (Table 1) researchgate.net. This illustrates the type of data that can be obtained using this methodology to assess the impact of TPP-based compounds on mitochondrial respiration.

| Parameter | Control (nM) | 50 nM d-TPP | 100 nM d-TPP | 500 nM d-TPP |

| Basal Respiration | High | Reduced | Reduced | Significantly Reduced |

| Maximal Respiration | High | Reduced | Reduced | Significantly Reduced** |

| ATP Levels | High | Reduced | Reduced | Significantly Reduced*** |

| Spare Respiratory Capacity | High | Reduced | Reduced | Significantly Reduced |

*Data is illustrative based on descriptive findings in the source researchgate.net. Specific numerical values were not provided in the snippet to create a precise quantitative table. Significance levels indicated are based on the source's reporting: *p < 0.05; **p < 0.01; ***p < 0.001.

Advanced Proteomic Methodologies

Advanced proteomic methodologies provide a global view of protein changes within a cell or organelle in response to a compound like this compound. These techniques can identify potential protein targets and provide insights into the broader cellular pathways affected.

Thermal Proteome Profiling (TPP) for Investigating Drug-Protein Interactions and Target Engagement

Thermal Proteome Profiling (TPP) is a powerful, unbiased technique used to identify protein targets of small molecules in a cellular context d-nb.infochomixbio.comembopress.org. The principle behind TPP is that when a small molecule binds to a protein, it often increases the protein's thermal stability, making it more resistant to heat-induced denaturation and precipitation d-nb.infochomixbio.comembopress.org.

The TPP method involves treating cells or lysates with the compound of interest (e.g., this compound) and then subjecting the samples to a range of increasing temperatures d-nb.infochomixbio.com. After heating, the soluble protein fraction is collected, and the proteins are quantified using multiplexed quantitative mass spectrometry d-nb.infoembopress.org. By comparing the thermal denaturation curves of proteins in the presence and absence of the compound, researchers can identify proteins whose thermal stability is altered, suggesting a direct or indirect interaction d-nb.infochomixbio.comembopress.org.

TPP can be applied in live cells, which allows for the study of drug-protein interactions in a more physiological environment, considering factors like cellular uptake and localization d-nb.infoembopress.org. It does not require chemical modification of the compound, preserving its native structure and activity consensus.app. TPP can identify both direct targets and off-targets, as well as proteins whose stability changes indirectly due to downstream effects or pathway modulation d-nb.inforesearchgate.net. This makes TPP a valuable tool for target deconvolution and understanding the mechanism of action of compounds like this compound on a proteome-wide scale d-nb.infochomixbio.com. Variations of TPP, such as TPP-CCR (Thermal Proteome Profiling with a Compound Concentration Range), can further explore the dose-response relationship of protein thermal stability changes upon compound binding embopress.orgresearchgate.net.

Future Perspectives and Emerging Research Avenues for Chol Tpp

Development of Next-Generation Chol-TPP Derivatives with Enhanced Targeting Specificity and Efficacy

Future research aims to develop this compound derivatives with improved targeting specificity and enhanced therapeutic efficacy. This involves modifying the structure of this compound to achieve more precise accumulation at desired cellular or subcellular locations, such as specific organelles or disease-associated cells. The TPP moiety itself is widely used for mitochondrial targeting frontiersin.orgfrontiersin.org. Studies are exploring the design of mitochondria-targeting nanosystems using TPP-decorated components frontiersin.org. For instance, research has shown that TPP-functionalized nanoparticles can effectively deliver anticancer drugs to both the cell nucleus and mitochondria, potentially overcoming drug resistance in cancer cells frontiersin.org. The integration of cholesterol derivatives into nanocarrier systems, such as reconstituted high-density lipoprotein (rHDL) nanoparticles, has also been explored to facilitate targeting, particularly to receptors like SR-B1 which are present on the surface of some tumor cells mdpi.com. By conjugating bifunctional agents to cholesterol molecules integrated into rHDL, researchers aim to create nanoplatforms where radionuclides are bound to the surface for imaging while therapeutic agents are encapsulated in the lipophilic core mdpi.com. This suggests that future this compound derivatives could incorporate additional targeting ligands or structural modifications to enhance their affinity for specific disease markers or cellular components, building upon the inherent properties of the cholesterol and TPP components.

Optimization of this compound Nanocarriers for Overcoming Biological Barriers in Preclinical Models

A significant area of future research involves optimizing nanocarriers incorporating this compound to overcome biological barriers in preclinical models. Nanocarriers are designed to address limitations of conventional therapeutics, such as poor bioavailability and non-specificity, and to navigate various biological barriers, including systemic, microenvironmental, and cellular barriers eujournal.orgnih.gov. These barriers include the endothelial barrier, cellular membranes, clearance by the mononuclear phagocyte system (MPS), and endosomal escape nih.gov. The physicochemical properties of nanoparticles, such as size, shape, surface charge, and the chemistry of conjugated ligands, significantly influence their ability to overcome these hurdles and achieve cellular internalization nih.govfrontiersin.org. Research is focused on designing nanocarriers that can enhance drug permeation across cellular barriers and improve drug exposure to selective cell types eujournal.org. For example, chitosan-based nanoparticles are being studied for their ability to enhance drug permeability via transcellular and vesicular pathways and by opening tight junctions mdpi.com. Optimizing this compound nanocarriers will likely involve tailoring their size, surface modifications (e.g., PEGylation to prolong circulation and evade clearance), and potentially incorporating ligands for active targeting to improve their accumulation at disease sites and facilitate cellular uptake while minimizing off-target effects nih.govmdpi.commdpi.comscienceopen.com. Preclinical models are crucial for validating that nanocarriers enhance tumor-specific drug accumulation and prolong circulation mdpi.com.

Integration of this compound into Advanced Theranostic Research Platforms for Diagnostic and Therapeutic Synergy